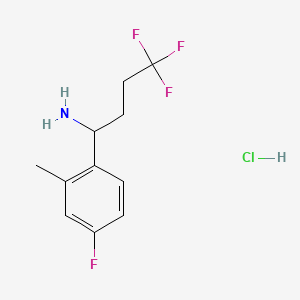
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal is an organic compound that features multiple benzyl ether groups and a hydroxyl group on a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The benzylation is usually carried out using 2-chlorobenzyl bromide or chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether groups can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the aldehyde group to a primary alcohol.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can be used as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its structural features could be exploited to interact with specific biological targets.
Industry
In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S)-2,3,4-Tris((benzyl)oxy)-5-hydroxyhexanal: Similar structure but without the chlorine atoms.
(2S,3R,4R,5S)-2,3,4-Tris((2-methylbenzyl)oxy)-5-hydroxyhexanal: Similar structure with methyl groups instead of chlorine.
(2S,3R,4R,5S)-2,3,4-Tris((2-fluorobenzyl)oxy)-5-hydroxyhexanal: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
The presence of 2-chlorobenzyl groups in (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal may confer unique chemical and biological properties compared to its analogs. The chlorine atoms could influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C27H27Cl3O5 |
|---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4-tris[(2-chlorophenyl)methoxy]-5-hydroxyhexanal |
InChI |
InChI=1S/C27H27Cl3O5/c1-18(32)26(34-16-20-9-3-6-12-23(20)29)27(35-17-21-10-4-7-13-24(21)30)25(14-31)33-15-19-8-2-5-11-22(19)28/h2-14,18,25-27,32H,15-17H2,1H3/t18-,25+,26+,27-/m0/s1 |
InChI Key |
GTTGJSPIVNERCZ-BEVIMSPHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C(C(C(C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)



![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)


![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)



![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

